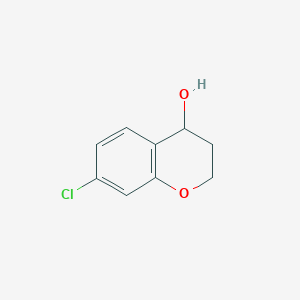

7-Chlorochroman-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

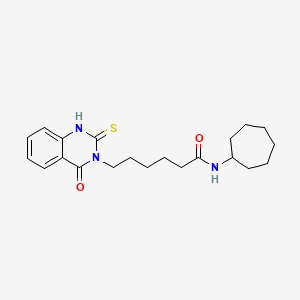

7-Chlorochroman-4-ol is an organic compound that belongs to the class of chromanols. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.62 .

Synthesis Analysis

The synthesis of 7-Chlorochroman-4-ol involves a nucleophilic aromatic substitution reaction. In one method, 1,3-diphenylprop-2-yn-1-ol, [bmim]Br, and TBHP were taken in a round bottom flask and heated to 55 °C until completion of the reaction. The reaction course was monitored by TLC. After completion of the reaction, the crude mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure and purified by column chromatography on silica gel to afford the desired product .Wissenschaftliche Forschungsanwendungen

- 7-Chlorochroman-4-ol possesses antioxidant activity due to its phenolic structure. It can scavenge free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases and oxidative stress-related conditions .

- Inflammation plays a crucial role in various diseases. Studies suggest that 7-Chlorochroman-4-ol may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves modulating cytokines and enzymes involved in inflammation .

- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease are characterized by oxidative stress and inflammation. 7-Chlorochroman-4-ol’s antioxidant and anti-inflammatory properties make it an interesting compound for potential neuroprotective therapies .

- Preliminary research indicates that 7-Chlorochroman-4-ol may exhibit anticancer effects. It could interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. However, further studies are needed to validate its efficacy .

- The compound has shown activity against certain bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent, particularly in the context of skin infections and wound healing .

- 7-Chlorochroman-4-ol may protect the skin from UV radiation-induced damage. It could be used in sunscreen formulations or as an ingredient in skincare products to prevent photoaging and sunburn .

Antioxidant Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Anticancer Activity

Antimicrobial Applications

Photoprotective Properties

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYKWYKIBZVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorochroman-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)